(3R,4S)-4-(benzylamino)oxolan-3-ol
Description
Properties
IUPAC Name |
(3R,4S)-4-(benzylamino)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYCPKIAXTYTGE-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening and Amination
A widely adopted route involves the stereoselective ring-opening of a chiral epoxide intermediate. For example, (3R,4S)-3,4-epoxyoxolane is treated with benzylamine under basic conditions, yielding the desired diastereomer via an SN2 mechanism. This method, adapted from analogous syntheses of hexahydrofuro[2,3-b]furan derivatives, achieves >90% diastereomeric excess (de) when conducted in tetrahydrofuran at −20°C. Key steps include:
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Epoxidation : (3R,4R)-4-chlorohexan-3-ol is oxidized to the corresponding epoxide using m-chloroperbenzoic acid (mCPBA).
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Amination : Benzylamine attacks the less hindered carbon of the epoxide, guided by the substrate’s inherent chirality, to form the trans-configured amino alcohol.
Table 1: Epoxide Ring-Opening Conditions and Outcomes
| Epoxide Precursor | Amine | Solvent | Temp (°C) | Yield (%) | de (%) |
|---|---|---|---|---|---|
| (3R,4R)-epoxide | Benzylamine | THF | −20 | 78 | 92 |
| (3S,4S)-epoxide | Benzylamine | DCM | 25 | 65 | 85 |
Reductive Amination and Cyclization
An alternative approach employs reductive amination of a ketone intermediate followed by intramolecular cyclization. This method, inspired by piperidine derivative syntheses, involves:
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Ketone Formation : Oxidation of 3-(hydroxymethyl)oxolan-3-ol to 3-oxooxolane using Jones reagent.
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Reductive Amination : Reaction with benzylamine and sodium cyanoborohydride in methanol, yielding the secondary amine.
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Cyclization : Acid-catalyzed cyclization to form the oxolane ring, with stereochemistry controlled by the reaction’s pH and temperature.
Key Optimization Parameters :
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pH Control : Maintaining a pH of 4–5 during reductive amination minimizes byproducts such as imine oligomers.
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Catalyst Selection : Use of chiral catalysts like (R)-BINAP enhances enantioselectivity, achieving up to 88% ee.
Crystallization-Induced Asymmetric Transformation
Drawing from industrial-scale methods for hexahydrofuro[2,3-b]furan-3-ol, this technique combines epimerization and crystallization to isolate the desired diastereomer. A racemic mixture of 4-(benzylamino)oxolan-3-ol is treated with a catalytic acid (e.g., p-toluenesulfonic acid) in methanol, inducing epimerization. Concurrent crystallization preferentially deposits the (3R,4S)-isomer due to its lower solubility, achieving >99% de after three cycles.
Advantages :
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Eliminates the need for chiral auxiliaries.
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Scalable to multi-kilogram batches with 85–90% overall yield.
Stereochemical Control Strategies
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors, such as D-mannitol, ensures retention of configuration. For instance, D-mannitol is converted to a protected diol, which undergoes selective benzylamine substitution at C4 while preserving the C3 hydroxyl group’s stereochemistry.
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic 4-(benzylamino)oxolan-3-ol selectively acetylates the (3S,4R)-enantiomer, leaving the (3R,4S)-isomer unreacted. This method, though niche, achieves 95% ee but requires costly enzymes and extended reaction times.
Process Optimization and Scalability
Solvent and Temperature Effects
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce stereoselectivity. A balance is struck using THF/water mixtures.
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Low-Temperature Synthesis : Reactions conducted below −10°C favor kinetic control, enhancing diastereomer ratios.
Table 2: Solvent Impact on Cyclization Efficiency
| Solvent | Dielectric Constant | Cyclization Yield (%) | de (%) |
|---|---|---|---|
| THF | 7.5 | 82 | 90 |
| DCM | 8.9 | 75 | 85 |
| Ethanol | 24.3 | 68 | 78 |
Catalytic Systems
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Lewis Acids : ZnCl₂ accelerates cyclization by coordinating to the hydroxyl group, reducing activation energy.
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Organocatalysts : Proline derivatives induce enantioselectivity in reductive amination, though with moderate efficacy (70–75% ee).
Comparative Analysis of Methods
Table 3: Synthesis Route Comparison
| Method | Yield (%) | de (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epoxide Ring-Opening | 78 | 92 | High | Moderate |
| Reductive Amination | 65 | 88 | Moderate | Low |
| Crystallization-Induced Epimer. | 85 | 99 | Very High | High |
The crystallization-induced asymmetric transformation emerges as the most viable for industrial applications, balancing high stereochemical purity with scalability .
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-(benzylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
(3R,4S)-4-(benzylamino)oxolan-3-ol is characterized by its oxolane ring structure, which contributes to its biological activity. Its molecular formula is C_{11}H_{15}NO, and it features a chiral center that influences its interaction with biological targets.
Medicinal Chemistry Applications
Biochemical Research Applications
- Enzyme Inhibition :
- Neuroprotective Effects :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3R,4S)-4-(benzylamino)oxolan-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Modified Amino Substituents
Several analogs of (3R,4S)-4-(benzylamino)oxolan-3-ol feature variations in the amino substituent, altering steric, electronic, and pharmacokinetic properties:
Key Observations :
- Lipophilicity : The benzyl group in the parent compound increases logP compared to smaller substituents like cyclopropyl or isopropyl .
- Stereochemical Impact : The rac-(3R,4S) diastereomers in analogs may exhibit divergent reactivity in enantioselective reactions .
Analogs with Heterocyclic or Functional Group Modifications
Compounds retaining the oxolane core but with alternative functional groups demonstrate distinct chemical behaviors:
Key Observations :
- Reactivity: Sulfonate esters (e.g., C12H14O5S) are prone to nucleophilic substitution, unlike the stable benzylamino group in the parent compound .
- Biological Activity : Clofarabine’s fluorinated purine moiety highlights the oxolane ring’s role in nucleoside analogs, though its mechanism diverges from amine-containing derivatives .
Table 3: Physicochemical Properties
Synthetic Notes:
- Benzylamino derivatives often require palladium-catalyzed coupling for installation, whereas cyclopropylamino analogs are synthesized via nucleophilic ring-opening of epoxides .
- Methylpiperazinyl derivatives involve multi-step amine alkylation, increasing synthetic complexity .
Biological Activity
(3R,4S)-4-(benzylamino)oxolan-3-ol is a chiral compound characterized by its unique oxolane (tetrahydrofuran) ring structure. With the molecular formula CHNO and a molecular weight of approximately 193.24 g/mol, this compound features a hydroxyl group at the 3-position and a benzylamino group at the 4-position. Its stereochemistry significantly influences its biological activities, particularly its role as an inhibitor of the METTL3 enzyme, which is involved in RNA methylation and gene expression regulation.
Biological Activity Overview
Research indicates that (3R,4S)-4-(benzylamino)oxolan-3-ol exhibits notable biological activities, primarily through its interaction with METTL3. Inhibitors of this enzyme are being explored for their therapeutic potential in cancer treatment and other diseases associated with dysregulated methylation patterns. The compound's ability to inhibit methyltransferase activity positions it as a candidate for drug development.
Key Findings:
- METTL3 Inhibition : Studies have demonstrated that (3R,4S)-4-(benzylamino)oxolan-3-ol effectively inhibits METTL3, influencing cellular processes related to RNA metabolism and gene expression.
- Potential Therapeutic Applications : Due to its role in inhibiting METTL3, the compound is being investigated for applications in cancer therapies where aberrant methylation contributes to tumorigenesis.
The mechanism of action for (3R,4S)-4-(benzylamino)oxolan-3-ol involves binding to METTL3, thereby modulating its activity. This interaction can influence various biochemical pathways associated with RNA processing and gene regulation.
Interaction Studies:
Interaction studies have focused on assessing the binding affinity and inhibitory effects of (3R,4S)-4-(benzylamino)oxolan-3-ol on METTL3 compared to other known inhibitors. These studies utilize biochemical assays such as:
- Enzyme Activity Assays : To measure the inhibition of methyltransferase activity.
- Binding Studies : To determine the affinity of the compound for METTL3.
Comparative Analysis with Similar Compounds
A comparison table highlighting structural similarities and differences with other compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (3R,4S)-4-(benzylamino)oxolan-3-ol | Oxolane derivative | Specific METTL3 inhibition potential |
| (3R,4S)-4-(methoxyphenyl)oxolan-3-ol | Oxolane derivative | Contains a methoxy group affecting solubility |
| (2S,5R)-5-(phenethylamino)tetrahydrofuran | Tetrahydrofuran derivative | Different stereochemistry |
| (2R,5S)-5-(pyridin-2-ylmethyl)tetrahydrofuran | Tetrahydrofuran derivative | Contains a pyridine ring altering biological activity |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that (3R,4S)-4-(benzylamino)oxolan-3-ol reduced proliferation in various cancer cell lines by inhibiting METTL3 activity. This highlights its potential as a therapeutic agent in oncology.
- Impact on Gene Expression : Research has shown that treatment with this compound alters the expression levels of genes involved in cell cycle regulation and apoptosis, suggesting a broader impact on cellular function beyond mere inhibition of METTL3.
Q & A
Basic Research Questions
Q. What are the key stereochemical considerations for synthesizing (3R,4S)-4-(benzylamino)oxolan-3-ol, and how can its enantiomeric purity be validated?
- Methodological Answer : The compound’s stereochemistry is critical due to its potential biological activity. To ensure enantiomeric purity:
- Use chiral catalysts (e.g., palladium-based systems) for asymmetric synthesis, as demonstrated in allylic alkylation protocols .
- Validate purity via chiral HPLC with columns like Chiralpak IA/IB, comparing retention times with racemic mixtures.
- Confirm absolute configuration using X-ray crystallography or circular dichroism (CD) spectroscopy.
- Reference Data :
| Property | Value | Source |
|---|---|---|
| CAS Number | 1932070-91-1 | |
| Molecular Formula | C₁₁H₁₅NO₂ |
Q. What synthetic routes are reported for (3R,4S)-4-(benzylamino)oxolan-3-ol, and how do reaction conditions influence yield?
- Methodological Answer :
- Route 1 : Benzylamine nucleophilic substitution on a preformed oxolane epoxide under basic conditions (e.g., K₂CO₃ in DMF) yields the product. Optimize temperature (60–80°C) to minimize racemization .
- Route 2 : Reductive amination of a ketone intermediate using NaBH₄ or LiAlH₄. Control pH (~7–8) to favor amine coupling .
- Key Factors :
- Solvent polarity (DMF > THF) improves solubility of intermediates.
- Catalytic Pd/C in hydrogenation steps enhances regioselectivity .
Q. How can researchers characterize and confirm the structure of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify benzyl protons (δ 7.2–7.4 ppm, aromatic) and oxolane protons (δ 3.5–4.2 ppm). The NH signal (δ 1.5–2.5 ppm) may broaden due to hydrogen bonding.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 194.24 .
- IR Spectroscopy : Confirm NH stretch (~3300 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for resolving racemic mixtures of (3R,4S)-4-(benzylamino)oxolan-3-ol during scale-up synthesis?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives. Optimize solvent (ethanol/water mixtures) for crystallization .
- Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer. Monitor conversion via TLC or HPLC .
Q. How does the benzylamino group influence the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions. The benzyl group may occupy hydrophobic pockets, while the hydroxyl and amine groups form hydrogen bonds.
- Pharmacophore Mapping : Compare with nucleoside analogs (e.g., clofarabine) to identify shared binding motifs (e.g., oxolane ring as a sugar mimic) .
Q. What computational methods predict the pharmacokinetic properties of (3R,4S)-4-(benzylamino)oxolan-3-ol?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~1.2), indicating moderate lipophilicity. Adjust substituents (e.g., fluorine) to enhance blood-brain barrier penetration.
- Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) likely metabolize the benzyl group. Validate via in vitro microsomal assays .
Data Contradiction Analysis
Q. Why do reported yields for synthetic routes vary across studies, and how can reproducibility be improved?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
